molecular formula C18H21N5O B2831444 N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034577-04-1

N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2831444
CAS No.: 2034577-04-1
M. Wt: 323.4
InChI Key: RTZIHQBUVUZKDZ-UHFFFAOYSA-N
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Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a bicyclic benzimidazole derivative featuring a tetrahydroimidazole ring fused to a benzoimidazole core. Its structure includes:

  • A carboxamide group at position 5, which is critical for hydrogen bonding and interactions with biological targets .
  • Methyl substituents at the N-position of the carboxamide and position 2 of the tetrahydroimidazole ring, which may influence steric and electronic properties .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N,2-dimethyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-11-19-15-8-7-12(9-16(15)20-11)18(24)23(2)10-17-21-13-5-3-4-6-14(13)22-17/h3-6,12H,7-10H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZIHQBUVUZKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N(C)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the methyl and carboxamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate exhibit significant anticancer properties. For example, oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-710
Ethyl derivativeA54912

Anti-inflammatory Properties

The compound's structural similarities with known anti-inflammatory agents suggest it may possess similar properties. Studies have demonstrated that isoxazole derivatives can modulate immune responses and reduce inflammation in animal models.

Neuroprotective Effects

Research indicates that compounds containing piperidine moieties can exhibit neuroprotective effects. Ethyl 4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Case Study 1: Anticancer Activity

A study investigated the anticancer efficacy of oxadiazole derivatives in vitro against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, indicating their potential as effective anticancer drugs.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using murine models, the compound demonstrated a significant reduction in pro-inflammatory cytokines when administered at specific dosages. This suggests its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound’s unique features are highlighted against similar benzimidazole derivatives (Table 1):

Compound Name / ID Key Structural Features Melting Point (°C) Key Spectral Data (IR/NMR) Source
Target Compound Tetrahydroimidazole ring, N-methyl carboxamide, benzimidazole-methyl linkage Not reported Expected aliphatic protons (δ 1.5–3.0 ppm for tetrahydro ring), aromatic protons (δ 7.0–8.5 ppm) -
2-(5-Chloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (7d) Chloro and hydroxy substituents on phenyl, carboxylic acid group >300 IR: O-H stretch (~3400 cm⁻¹), C=O (1700 cm⁻¹); NMR: δ 12.5 (COOH), δ 7.8–7.2 (aromatic)
N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxamide (PZ1) Piperazine-ethyl linker, hydroxy-phenyl group 249–252 NMR: δ 7.6–6.8 (aromatic), δ 3.5–2.5 (piperazine CH₂); MS: m/z 498 [M+H]⁺
N-(6-Chlorobenzo[d]thiazol-2-yl)-1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxamide (VIIIc) Chlorothiazole, cyclohexyl, phenyl substituents Not reported ¹H NMR: δ 8.1 (thiazole H), δ 1.2–1.8 (cyclohexyl); IR: C=O (1680 cm⁻¹)
2-(1H-Benzo[d]imidazol-2-yl)hydrazinecarboxamide derivatives Hydrazine-carboxamide linker 220–240 IR: N-H (3464 cm⁻¹), C=O (1650 cm⁻¹); ¹H NMR: δ 10.9 (N-H), δ 7.5–7.0 (aromatic)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methyl-1H-indole-2-carboxamide (24) Indole-carboxamide, benzyl-benzimidazole linkage 222–224 ¹H NMR: δ 8.25 (s, indole H), δ 5.48 (CH₂); MS: m/z 394 [M+H]⁺

Key Differences and Implications

Tetrahydroimidazole Core vs. Aliphatic protons in the tetrahydro ring (δ 1.5–3.0 ppm) would distinguish its NMR profile from derivatives with fully conjugated systems (e.g., δ 7.0–8.5 ppm in PZ1) .

Biological Activity: Derivatives with extended linkers (e.g., PZ1’s piperazine-ethyl group) or heterocyclic appendages (e.g., VIIIc’s chlorothiazole) often show enhanced receptor binding or metabolic stability .

Research Findings and Trends

  • Synthetic Flexibility : Benzimidazole carboxamides are widely modified via TBTU-mediated coupling, enabling rapid diversification of substituents .
  • Spectroscopic Trends : IR C=O stretches in carboxamides (1650–1700 cm⁻¹) and NMR aromatic proton shifts (δ 7.0–8.5 ppm) are consistent across derivatives, aiding structural validation .
  • Bioactivity Gaps : While hydrazine-carboxamide derivatives exhibit anticonvulsant activity , and indole-carboxamides inhibit IDO1 , the target compound’s biological profile remains unexplored in the literature.

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article summarizes the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the benzimidazole family, characterized by a fused imidazole and benzene ring system. The structure can be represented as follows:

N 1H benzo d imidazol 2 yl methyl N 2 dimethyl 4 5 6 7 tetrahydro 1H benzo d imidazole 5 carboxamide\text{N 1H benzo d imidazol 2 yl methyl N 2 dimethyl 4 5 6 7 tetrahydro 1H benzo d imidazole 5 carboxamide}

This complex structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines.

Case Studies and Research Findings

  • Inhibition of Cell Proliferation :
    • The compound exhibited significant inhibition of cell proliferation in human lung cancer cell lines (A549) with an IC50 value of approximately 9 μM. This effect was associated with a loss of cell morphology and a decrease in cell migration capabilities .
    • In HepG2 liver cancer cells, treatment with the compound led to cell cycle arrest in the G1 phase, indicating its potential to halt cancer progression (see Table 1 for details) .
  • Mechanism of Action :
    • The antiproliferative effects were linked to apoptosis induction. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment .
    • The compound also demonstrated the ability to inhibit anchorage-independent growth, a hallmark of malignant transformation .
  • Cytotoxicity Against Other Cell Lines :
    • In addition to A549 and HepG2 cells, the compound showed promising cytotoxic effects against HeLa and MDA-MB-231 breast cancer cells with varying IC50 values ranging from 4.87 to 16.79 μM .

Table 1: Summary of Biological Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung)9Inhibition of proliferation
HepG2 (Liver)VariesCell cycle arrest; apoptosis induction
HeLa (Cervical)6.72Apoptosis; cytotoxicity
MDA-MB-2314.87Apoptosis; inhibition of growth

Antimicrobial Activity

The compound's biological activity extends beyond anticancer effects; it has also been evaluated for antimicrobial properties.

  • Antibacterial Effects :
    • Preliminary tests indicated that derivatives of benzimidazole compounds exhibit antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. Although specific data on this compound's antibacterial efficacy is limited, related compounds show promise in this area .

Q & A

Q. What synthetic methodologies are optimal for preparing N-((1H-benzo[d]imidazol-2-yl)methyl)-N,2-dimethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and how can yield be improved?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. For example, starting with o-phenylenediamine, potassium hydroxide, and carbon disulfide to form 1H-benzo[d]imidazole-2-thiol (Step 1), followed by hydrazine hydrate treatment to introduce hydrazinyl groups (Step 2). Subsequent steps involve cyanate condensation and aldehyde/ketone derivatization. Key optimizations include:
  • Stoichiometric control (e.g., 1:1 molar ratios for hydrazine reactions) to minimize side products.

  • Solvent selection (methanol or ethanol for polar intermediates; glacial acetic acid for cyanate activation).

  • Purification via column chromatography or recrystallization from aqueous ethanol.
    Yield improvements (e.g., 62–85%) are achieved by monitoring reaction progress via TLC and adjusting reaction times (e.g., 3-hour reflux for cyclization) .

    • Data Table : Synthesis Optimization Parameters
StepReagents/ConditionsYield RangeKey Challenges
1KOH, CS₂, ethanol70–75%S-H bond stability
2Hydrazine hydrate, methanol65–70%Hydrazine excess leading to byproducts
3NaCNO, glacial acetic acid60–85%Cyanate reactivity control

Q. Which spectroscopic techniques are critical for structural validation, and how are contradictions in data resolved?

  • Methodological Answer : Use a combination of:
  • FT-IR to identify functional groups (e.g., N-H stretches at 3464–3476 cm⁻¹, C=O at 1632–1742 cm⁻¹) .
  • ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ7.22–7.72 ppm; N-CH₃ at δ2.16 ppm) .
  • Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z).
    Contradictions (e.g., unexpected splitting in NMR) are resolved by:
  • D₂O exchange experiments to identify exchangeable protons (e.g., NH or OH groups).
  • Cross-validation with elemental analysis (deviations <±0.4% for C, H, N) .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced binding affinity to biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., anticonvulsant receptors). Prioritize analogs with:
  • Strong hydrogen bonds to key residues (e.g., benzimidazole N-H with Glu/Gln side chains).
  • Hydrophobic complementarity (e.g., tetrahydrobenzo[d]imidazole fitting into nonpolar pockets).
  • QSAR studies : Correlate substituent electronegativity (e.g., chloro, methoxy) with activity trends. For example, 4-chlorophenyl analogs show higher antimicrobial activity due to enhanced lipophilicity .

Q. What experimental strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardized assays : Use consistent protocols (e.g., DPPH for antioxidant activity; maximal electroshock for anticonvulsant testing) to reduce variability .

  • Dose-response curves : Establish EC₅₀ values under controlled conditions (e.g., 10–100 µM ranges).

  • Control compounds : Include reference standards (e.g., carbamazepine for anticonvulsant studies) to benchmark activity .

    • Data Table : Biological Activity Comparison
Analog SubstituentIC₅₀ (µM, DPPH)EC₅₀ (µM, Anticonvulsant)Notes
4-OCH₃12.545.2Enhanced solubility
4-Cl8.728.9Higher lipophilicity

Q. How do reaction mechanisms differ when synthesizing derivatives with aryl vs. alkyl substituents?

  • Methodological Answer :
  • Aryl substituents (e.g., 4-chlorophenyl): Require electrophilic aromatic substitution (e.g., Friedel-Crafts) or Suzuki coupling, often needing Pd catalysts .
  • Alkyl substituents (e.g., methyl): Formed via nucleophilic alkylation (e.g., CH₃I with K₂CO₃ in DMF). Steric effects dominate, requiring longer reaction times (e.g., 6–8 hours vs. 3 hours for aryl) .

Methodological Guidelines for Researchers

  • Synthesis : Prioritize anhydrous conditions for cyanate reactions to avoid hydrolysis .
  • Characterization : Always cross-validate NMR with HSQC/HMBC for ambiguous proton assignments .
  • Biological Testing : Use cell lines with confirmed target expression (e.g., SH-SY5Y for neuroactivity) to ensure relevance .

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